molecular formula C19H16N2O2S B2455086 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(thiophen-2-yl)acetamide CAS No. 921815-55-6

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2455086
CAS No.: 921815-55-6
M. Wt: 336.41
InChI Key: RFMVDAMGYXCTCJ-UHFFFAOYSA-N
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Description

“N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(thiophen-2-yl)acetamide” is a complex organic compound that features both indole and thiophene moieties. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(thiophen-2-yl)acetamide” likely involves multiple steps, including the formation of the indole and thiophene rings, followed by their coupling. Typical reaction conditions might include:

    Formation of the indole ring: This could be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Formation of the thiophene ring: This might be synthesized via the Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbonyl compound and a nitrile.

    Coupling reactions: The final step would involve coupling the indole and thiophene rings, possibly through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or thiophene rings.

    Reduction: Reduction reactions could target the carbonyl groups within the structure.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the indole or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be used.

    Substitution: Reagents such as halogens (for electrophilic substitution) or organometallics (for nucleophilic substitution) could be employed.

Major Products

The major products would depend on the specific reactions and conditions used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Investigating its potential as a bioactive molecule, possibly as an enzyme inhibitor or receptor ligand.

    Medicine: Exploring its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Potential use in materials science, such as in the development of organic semiconductors or other advanced materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Compounds like tryptophan, serotonin, and indomethacin.

    Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxaldehyde.

Uniqueness

The uniqueness of “N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(thiophen-2-yl)acetamide” lies in its specific combination of indole and thiophene moieties, which may confer unique biological or chemical properties not found in other compounds.

Properties

IUPAC Name

N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-2-21-16-9-8-15(20-17(22)11-12-5-4-10-24-12)13-6-3-7-14(18(13)16)19(21)23/h3-10H,2,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMVDAMGYXCTCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)CC4=CC=CS4)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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